

# Validating Polymyxin-Carbapenem Synergy Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Polymyxin**  
Cat. No.: **B074138**

[Get Quote](#)

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, compelling clinicians to revisit older antibiotics and explore combination therapies. Among the most studied combinations is the pairing of **polymyxins** (e.g., colistin, **polymyxin B**) with carbapenems. This guide provides a comprehensive comparison of their synergistic activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Quantitative Analysis of Synergistic Activity

The combination of a **polymyxin** with a carbapenem has been shown to be synergistic against various Gram-negative bacteria, including CRE. This synergy is thought to arise from the **polymyxin**'s ability to disrupt the outer membrane of the bacteria, thereby facilitating the entry of the carbapenem to its target, the penicillin-binding proteins involved in cell wall synthesis.[\[1\]](#)

Numerous in vitro studies have evaluated this synergy, primarily through checkerboard and time-kill assays. A systematic review and meta-analysis of 39 published studies and 15 conference proceedings, encompassing 1,054 bacterial isolates, provides a broad overview of these interactions.[\[2\]](#) Time-kill studies have generally reported higher rates of synergy compared to checkerboard and Etest methods.[\[2\]](#)[\[3\]](#)

For *Klebsiella pneumoniae*, a common CRE species, time-kill assays on 146 isolates revealed a synergy rate of 44%, though an antagonism rate of 15% was also observed.[\[4\]](#) In contrast,

synergy rates for *Acinetobacter baumannii* were higher, at 77% in time-kill studies.[2][4] The choice of carbapenem also influences the synergistic effect; for instance, doripenem has demonstrated high synergy rates across various bacteria.[2][3] For *A. baumannii*, meropenem appeared more synergistic than imipenem.[2][3]

While in vitro data are promising, clinical evidence has been more varied. Some meta-analyses suggest that combination therapy is associated with lower mortality in CRE bloodstream infections compared to monotherapy.[5] Specifically, **polymyxin**/carbapenem combination therapy was significantly associated with improved 28-day survival in a national cohort study of patients with CRE bloodstream infections.[6] However, large randomized controlled trials (the AIDA and OVERCOME trials) did not demonstrate a significant mortality benefit for colistin-meropenem combination therapy over colistin monotherapy for severe infections caused by carbapenem-resistant Gram-negative bacteria.[1]

Table 1: In Vitro Synergy Rates of **Polymyxin**-Carbapenem Combinations from Time-Kill Studies

| Bacterial Species              | Polymyxin Agent      | Carbapenem Agent | Number of Isolates | Synergy Rate (95% CI) | Antagonism Rate (95% CI) | Reference |
|--------------------------------|----------------------|------------------|--------------------|-----------------------|--------------------------|-----------|
| <i>Acinetobacter baumannii</i> | Polymyxin B/Colistin | Various          | 186                | 77% (64-87%)          | 8% (5-13%)               | [2][3]    |
| <i>Klebsiella pneumoniae</i>   | Polymyxin B/Colistin | Various          | 146                | 44% (30-59%)          | 15% (9-25%)              | [2][4]    |
| <i>Pseudomonas aeruginosa</i>  | Polymyxin B/Colistin | Various          | Not specified      | 50% (30-69%)          | Low                      | [2]       |

Table 2: Comparison of Synergy Rates by Testing Method

| Testing Method     | General Observation                                           | Reference |
|--------------------|---------------------------------------------------------------|-----------|
| Time-Kill Assay    | Generally reports higher synergy rates.                       | [2][3]    |
| Checkerboard Assay | Generally reports lower synergy rates than time-kill studies. | [2][3]    |
| Etest              | Generally reports lower synergy rates than time-kill studies. | [2][3]    |

## Mechanism of Action and Experimental Workflows

The synergistic interaction between **polymyxins** and carbapenems is primarily attributed to a sequential mechanism of action.

## General Mechanism of Polymyxin-Carbapenem Synergy

[Click to download full resolution via product page](#)Mechanism of **Polymyxin**-Carbapenem Synergy

Validation of this synergy in a laboratory setting involves specific experimental workflows.

### Checkerboard Assay Workflow



[Click to download full resolution via product page](#)

## Checkerboard Assay Workflow

## Time-Kill Assay Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Systematic Review and Meta-Analysis of In Vitro Synergy of Polymyxins and Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scispace.com [scispace.com]
- 5. Guidelines for Antibacterial Treatment of Carbapenem-Resistant Enterobacteriales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Validating Polymyxin-Carbapenem Synergy Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074138#validating-polymyxin-synergy-with-carbapenems-against-cre>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)